molecular formula C14H10N2O4 B13132249 1,5-Bis(hydroxyamino)anthracene-9,10-dione CAS No. 60080-32-2

1,5-Bis(hydroxyamino)anthracene-9,10-dione

Cat. No.: B13132249
CAS No.: 60080-32-2
M. Wt: 270.24 g/mol
InChI Key: OCDHNGVPCBLGDD-UHFFFAOYSA-N
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Description

1,5-Bis(hydroxyamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two hydroxyamino groups attached to the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(hydroxyamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of anthracene-9,10-dione followed by reduction. The nitration step introduces nitro groups at the 1 and 5 positions, which are subsequently reduced to hydroxyamino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound typically follows a similar route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration is performed using concentrated nitric acid and sulfuric acid, followed by reduction with iron powder in hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(hydroxyamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Further reduction of the hydroxyamino groups can lead to the formation of amino groups.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the anthracene core, due to the electron-donating nature of the hydroxyamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of 1,5-dinitrosoanthracene-9,10-dione or 1,5-dinitroanthracene-9,10-dione.

    Reduction: Formation of 1,5-diaminoanthracene-9,10-dione.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

1,5-Bis(hydroxyamino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.

    Medicine: Explored for its potential anticancer properties, particularly in the development of anthraquinone-based drugs.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which 1,5-Bis(hydroxyamino)anthracene-9,10-dione exerts its effects is primarily through its interaction with biological macromolecules. The hydroxyamino groups can form hydrogen bonds and interact with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or interference with DNA replication, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(hydroxyamino)anthracene-9,10-dione
  • 1,8-Bis(hydroxyamino)anthracene-9,10-dione
  • 1,5-Diaminoanthracene-9,10-dione

Comparison

1,5-Bis(hydroxyamino)anthracene-9,10-dione is unique due to the specific positioning of the hydroxyamino groups, which influences its reactivity and interaction with other molecules. Compared to 1,4- and 1,8-isomers, the 1,5-isomer may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

60080-32-2

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-(hydroxyamino)-5-nitrosoanthracene-9,10-diol

InChI

InChI=1S/C14H10N2O4/c17-13-7-3-1-5-9(15-19)11(7)14(18)8-4-2-6-10(16-20)12(8)13/h1-6,15,17-19H

InChI Key

OCDHNGVPCBLGDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NO)C(=C3C=CC=C(C3=C2O)N=O)O

Origin of Product

United States

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